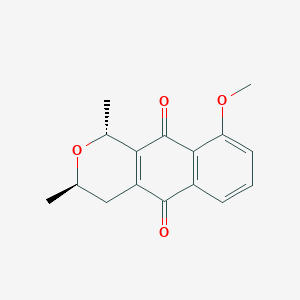

(-)-Isoeleutherin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-Isoeleutherin is a naphthoquinone compound primarily isolated from the bulbs of the plant Eleutherine plicata. This compound has garnered significant attention due to its diverse biological activities, including anti-leishmanial, antimalarial, and antioxidant properties .

准备方法

Synthetic Routes and Reaction Conditions: (-)-Isoeleutherin can be synthesized through various chemical reactions involving naphthoquinone derivatives. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with appropriate alkylating agents under controlled conditions .

Industrial Production Methods: Industrial production of isoeleutherin typically involves extraction from the bulbs of Eleutherine plicata. The process includes maceration of the plant material in ethanol, followed by fractionation using dichloromethane. The isolated fractions are then purified to obtain isoeleutherin .

化学反应分析

Inhibition of Inflammatory Pathways via NF-κB Suppression

(-)-Isoeleutherin suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production by inhibiting inducible nitric oxide synthase (iNOS) at both protein and mRNA levels (IC₅₀ = 7.4 μM) . This suppression correlates with:

-

Downregulation of pro-inflammatory cytokines : Interleukin-1β (IL-1β) and interferon-β (IFN-β) .

-

NF-κB transcriptional inhibition : Blockade of NF-κB activation reduces iNOS expression, confirmed via luciferase reporter assays .

Key Reaction Pathway :

LPS→NF B activation IsoeleutherinSuppression of iNOS transcription→Reduced NO production

Antibacterial Activity Against Staphylococcus aureus

This compound demonstrates antibacterial effects through dual targeting:

-

Mechanistic Insight : Binding to MetAP disrupts bacterial metalloenzyme function, while QacR inhibition prevents antibiotic resistance .

Genotoxic Effects and Chromosomal Aberrations

In Allium cepa assays, this compound induces mitotic abnormalities at concentrations ≥12.5 mg/mL:

| Concentration (mg/mL) | Aberration Index (%) | Observed Anomalies |

|---|---|---|

| 12.5 | 0.35 | Anaphase bridges, multinucleation |

| 25.0 | 0.66 | Micronuclei, mitotic irregularities |

-

ROS-Mediated Toxicity : Generates reactive oxygen species (ROS) and depletes glutathione (GSH) in MCF-7 cells, leading to DNA damage .

Anti-Leishmanial Activity via Trypanothione Reductase (TR) Inhibition

Molecular docking and dynamics simulations reveal high-affinity binding to TR (GoldScore = 51.87), a critical enzyme in Leishmania redox metabolism :

| Parameter | Value (vs. Quinacrine Control) | Key Interactions |

|---|---|---|

| Binding Free Energy (ΔG) | -28.4 kcal/mol | Cys52, Thr335 (hydrophobic) |

| RMSD Stability | 2.70 ± 0.39 Å | Ser14, Arg287 (hydrogen bonds) |

Mechanism : Competitive inhibition of TR’s FAD-binding site disrupts parasite redox balance .

Pharmacokinetic and Toxicity Profile

This compound adheres to Lipinski’s Rule (miLogP = 2.45, TPSA = 94.7 Ų) with moderate Caco-2 permeability (23.4 × 10⁻⁶ cm/s) . Toxicity predictions indicate:

This compound’s multifunctional reactivity—spanning anti-inflammatory, antimicrobial, and antiparasitic pathways—highlights its potential as a scaffold for drug development. Further studies are needed to optimize its selectivity and mitigate genotoxic risks.

科学研究应用

Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.

Industry: Utilized in the development of antioxidant formulations.

作用机制

(-)-Isoeleutherin exerts its biological effects primarily through its interaction with cellular enzymes and pathways:

Molecular Targets: this compound targets enzymes such as trypanothione reductase and cytochrome bc1 complex

Pathways Involved: The compound induces oxidative stress in target cells, leading to cell death.

相似化合物的比较

(-)-Isoeleutherin is often compared with other naphthoquinones such as eleutherin and eleutherol:

Eleutherin: Similar in structure but differs in its specific biological activities and potency.

Eleutherol: Another naphthoquinone with distinct antioxidant properties.

Hongconin: Exhibits different pharmacological activities compared to isoeleutherin.

Uniqueness: this compound stands out due to its potent anti-leishmanial and antimalarial activities, making it a valuable compound for further research and development .

属性

CAS 编号 |

478-37-5 |

|---|---|

分子式 |

C16H16O4 |

分子量 |

272.29 g/mol |

IUPAC 名称 |

(1R,3R)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |

InChI |

InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9-/m1/s1 |

InChI 键 |

IAJIIJBMBCZPSW-RKDXNWHRSA-N |

SMILES |

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |

手性 SMILES |

C[C@@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |

规范 SMILES |

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |

同义词 |

isoeleutherin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。